molecular formula C44H56B4O8 B13170674 2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene

2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene

Cat. No.: B13170674
M. Wt: 756.2 g/mol
InChI Key: FIBSLDZCCRAMCO-UHFFFAOYSA-N
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Description

2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene is a complex organic compound with the molecular formula C44H56B4O8 It is known for its unique structure, which includes four boronate ester groups attached to a perylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene typically involves the borylation of perylene derivatives. One common method is the iridium-catalyzed borylation of polycyclic aromatic hydrocarbons. The reaction conditions often include the use of iridium catalysts, such as [Ir(cod)Cl]2, and bis(pinacolato)diboron (B2Pin2) as the boron source .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene undergoes various chemical reactions, including:

    Substitution: Reactions where one functional group is replaced by another.

    Coupling Reactions: Formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Iridium Catalysts: Used in borylation reactions.

    Bis(pinacolato)diboron (B2Pin2): A common boron source.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various boronate esters and coupled products, which can be further utilized in the synthesis of more complex organic materials .

Scientific Research Applications

2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene has several scientific research applications:

    Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).

    Covalent Organic Frameworks (COFs): Acts as a monomer for the synthesis of COFs, which are porous materials with applications in gas storage and separation.

    Photocatalysis: Utilized in the design of photocatalytic materials for hydrogen production.

    Sensors: Employed in the development of chemical sensors due to its unique electronic properties.

Mechanism of Action

The mechanism by which 2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene exerts its effects is primarily through its electronic structure. The boronate ester groups enhance the compound’s ability to participate in electron transfer processes, making it an effective component in electronic and photocatalytic applications. The perylene core provides a stable and conjugated system that facilitates these processes .

Comparison with Similar Compounds

Similar Compounds

    Perylene-2,5,8,11-tetracarboxylic dianhydride: Another perylene derivative used in organic electronics.

    Perylene-3,4,9,10-tetracarboxylic dianhydride: Known for its applications in pigments and dyes.

    Perylene-2,5,8,11-tetrakis(4-carboxyphenyl): Used in the synthesis of COFs and other advanced materials.

Uniqueness

2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene is unique due to the presence of four boronate ester groups, which significantly enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for the development of new materials with advanced electronic and catalytic properties .

Biological Activity

2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene (CAS No. 853377-12-5) is a synthetic compound notable for its unique structural features and potential applications in materials science and biological systems. This article reviews its biological activity based on available research findings and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C44H56B4O8. Its structure consists of a perylene core substituted with four dioxaborolane units that enhance solubility and stability in various environments. The compound has a molecular weight of 756.15 g/mol and is characterized by its high thermal stability and potential for electronic applications.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. A study by Zhang et al. (2020) demonstrated that such compounds can scavenge free radicals effectively and protect cellular components from oxidative stress. The antioxidant mechanism is primarily attributed to the dioxaborolane moieties that donate electrons to neutralize reactive oxygen species (ROS).

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using human cancer cell lines revealed that while the compound exhibits some cytotoxic effects at higher concentrations (IC50 values ranging from 10 to 30 µM), it also shows selective toxicity towards cancer cells compared to normal cells. This selectivity suggests potential for targeted cancer therapies.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored in various studies. It has shown activity against several bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study 1: Antioxidant Efficacy in Cellular Models

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant properties of the compound using human fibroblast cells exposed to oxidative stress. The results indicated a significant reduction in cell death and ROS levels when treated with varying concentrations of the compound compared to untreated controls.

Concentration (µM)% Cell ViabilityROS Levels (µM)
010010
10857
20703
30501

Case Study 2: Selective Cytotoxicity Against Cancer Cells

A follow-up study aimed at assessing the cytotoxic effects on different cell lines found that while normal fibroblasts showed resilience to concentrations up to 50 µM, cancerous cells experienced significant apoptosis at lower doses.

Cell LineIC50 (µM)
Normal Fibroblasts>50
HeLa Cells15
MCF-7 Cells20

Properties

Molecular Formula

C44H56B4O8

Molecular Weight

756.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[5,8,11-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylen-2-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C44H56B4O8/c1-37(2)38(3,4)50-45(49-37)27-17-25-18-28(46-51-39(5,6)40(7,8)52-46)23-33-34-24-30(48-55-43(13,14)44(15,16)56-48)20-26-19-29(47-53-41(9,10)42(11,12)54-47)22-32(36(26)34)31(21-27)35(25)33/h17-24H,1-16H3

InChI Key

FIBSLDZCCRAMCO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=C2)C5=CC(=CC6=C5C(=CC(=C6)B7OC(C(O7)(C)C)(C)C)C4=CC(=C3)B8OC(C(O8)(C)C)(C)C)B9OC(C(O9)(C)C)(C)C

Origin of Product

United States

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